Oxybenzone
Overview
Description
It appears as pale-yellow crystals that are readily soluble in most organic solvents . Oxybenzone is widely used in sunscreen formulations, plastics, toys, furniture finishes, and other products to limit ultraviolet degradation . It was first synthesized in 1906 by chemists B. König and Stanisław Kostanecki in Germany .
Mechanism of Action
Target of Action
Oxybenzone, also known as benzophenone-3 or BP-3, is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It primarily targets ultraviolet (UV) light, absorbing it to prevent damage to the skin cells .
Mode of Action
This compound is a conjugated molecule that absorbs light at lower energies than many aromatic molecules . The hydroxyl group in this compound is hydrogen bonded to the ketone, contributing to its light-absorption properties . This interaction allows this compound to absorb UV rays, thereby preventing potential damage from sunlight exposure .
Biochemical Pathways
The production spectra for the photofragments from protonated this compound fall into two distinct categories, which are discussed in the context of different excited state decay pathways . For deprotonated this compound, the major photofragments observed are associated with the ejection of methane and the methyl free radical . These biochemical pathways provide insight into the vulnerable cellular processes affected by this compound .
Pharmacokinetics
This compound is systemically absorbed, which supports the need for additional studies to determine the clinical significance of these findings . Due to high variability during clinical pharmacokinetic (PK) evaluation, the prediction of in vivo exposure from in vitro absorption testing of topical semisolid and liquid dermal products has historically proven difficult .
Result of Action
The result of this compound’s action is the prevention of potential damage from sunlight exposure . It has been found to bioaccumulate in marine animals such as fish and mussels, potentially acting as an endocrine disruptor . In plants, exposure to this compound has been associated with decreased photosynthesis, inhibited seed germination, and impaired plant growth .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound transforms from a UV-blocking agent into one that damages cells when exposed to light . Additionally, concerns have been raised regarding the environmental effects of commonly used organic UV filters, including this compound .
Biochemical Analysis
Biochemical Properties
Oxybenzone interacts with various proteins and enzymes, causing changes in the regulation of proteins involved in xenobiotic export, detoxification, oxidative stress response, motility, and fatty acid, iron, and amino acid metabolisms .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with different cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . In rats and humans, this compound can be metabolized to metabolites such as 2,4-dihydroxybenzophenone or benzophenone-1 (BP-1) and 2,2′,4,4′-tetrahydroxybenzophenone or benzophenone-2 (BP-2) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is known that this compound can interact with various cellular compartments and organelles, but the specifics of these interactions are still being studied .
Preparation Methods
Oxybenzone is produced by the Friedel-Crafts reaction of benzoyl chloride with 3-methoxy phenol . This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the efficient production of this compound .
Chemical Reactions Analysis
Oxybenzone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form 2,4-dihydroxybenzophenone.
Reduction: Reduction of this compound can lead to the formation of hydroxybenzophenone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxybenzone has a wide range of scientific research applications:
Comparison with Similar Compounds
Oxybenzone is often compared with other ultraviolet light absorbers used in sunscreens, such as avobenzone and octinoxate .
Avobenzone: Absorbs ultraviolet light over a wider range of wavelengths but is less stable under light exposure compared to this compound.
Octinoxate: Primarily absorbs ultraviolet-B light and is often used in combination with other ultraviolet absorbers for broad-spectrum protection.
This compound is unique in its ability to absorb both ultraviolet-B and short-wavelength ultraviolet-A light, making it a versatile and effective ingredient in sunscreen formulations .
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLGDHPHMLXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20502 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022405 | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | EPA DSSTox | |
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Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |
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Record name | Oxybenzone | |
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Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
302 to 320 °F at 5 mmHg (NTP, 1992) | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | Oxybenzone | |
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URL | https://www.drugbank.ca/drugs/DB01428 | |
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Flash Point |
100 °C (212 °F) - closed cup | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
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Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |
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Density |
1.32 at 25 °C | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |
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Vapor Pressure |
0.00000142 [mmHg] | |
Record name | Oxybenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin., Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |
Record name | Oxybenzone | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Impurities |
Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm. | |
Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Color/Form |
Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder | |
CAS No. |
131-57-7 | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | oxybenzone | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | OXYBENZONE | |
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Record name | 2-Hydroxy-4-methoxybenzophenone | |
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Record name | Oxybenzone | |
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Melting Point |
151 °F (NTP, 1992), 65.5 °C | |
Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxybenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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